Cas no 99184-74-4 (2-Cyanomethyl-5-methylbenzoic acid)
2-Cyanomethyl-5-methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(cyanomethyl)-5-methylbenzoic acid
- 2-cyanomethyl-5-methylbenzoic acid
- D77228
- CS-B0979
- DB-408386
- LYBVAXQPUFFPSQ-UHFFFAOYSA-N
- 99184-74-4
- SCHEMBL1720707
- starbld0017796
- 2-Cyanomethyl-5-methylbenzoic acid
-
- Inchi: 1S/C10H9NO2/c1-7-2-3-8(4-5-11)9(6-7)10(12)13/h2-3,6H,4H2,1H3,(H,12,13)
- InChI Key: LYBVAXQPUFFPSQ-UHFFFAOYSA-N
- SMILES: OC(C1C=C(C)C=CC=1CC#N)=O
Computed Properties
- Exact Mass: 175.063328530g/mol
- Monoisotopic Mass: 175.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 61.1
2-Cyanomethyl-5-methylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1060756-100mg |
2-Cyanomethyl-5-methylbenzoic acid |
99184-74-4 | 98% | 100mg |
¥1683.00 | 2024-04-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1060756-250mg |
2-Cyanomethyl-5-methylbenzoic acid |
99184-74-4 | 98% | 250mg |
¥2806.00 | 2024-04-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1060756-1g |
2-Cyanomethyl-5-methylbenzoic acid |
99184-74-4 | 98% | 1g |
¥6475.00 | 2024-04-23 |
2-Cyanomethyl-5-methylbenzoic acid Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 2-Cyanomethyl-5-methylbenzoic acid
Introduction to 2-Cyanomethyl-5-methylbenzoic acid (CAS No. 99184-74-4)
2-Cyanomethyl-5-methylbenzoic acid, with the chemical formula C9H7NO2, is a versatile intermediate in organic synthesis and pharmaceutical research. This compound, identified by its CAS number 99184-74-4, has garnered significant attention in the scientific community due to its unique structural properties and potential applications in drug development. The presence of both a cyano group and a carboxylic acid moiety makes it a valuable building block for synthesizing more complex molecules, particularly in the realm of medicinal chemistry.
The structure of 2-cyanomethyl-5-methylbenzoic acid features a benzoic acid backbone substituted with a methyl group at the 5-position and a cyano group at the 2-position. This arrangement imparts distinct reactivity, allowing for further functionalization through various chemical transformations. The compound's solubility profile and stability under different conditions also make it suitable for use in both laboratory-scale reactions and industrial processes.
In recent years, there has been growing interest in exploring the pharmacological potential of 2-cyanomethyl-5-methylbenzoic acid. Its derivatives have been investigated for their biological activity, particularly in the context of anti-inflammatory, antimicrobial, and antioxidant properties. For instance, studies have shown that certain modifications of this scaffold can lead to compounds with enhanced efficacy against various diseases. The cyano group, in particular, has been found to play a crucial role in modulating the biological activity of the molecule.
One of the most compelling aspects of 2-cyanomethyl-5-methylbenzoic acid is its role as a precursor in the synthesis of more complex pharmacophores. Researchers have leveraged its reactivity to develop novel therapeutic agents targeting specific biological pathways. For example, derivatives of this compound have been explored as potential inhibitors of enzymes involved in cancer progression. The ability to fine-tune the structure while retaining key functional groups has made it an attractive candidate for drug discovery programs.
The chemical synthesis of 2-cyanomethyl-5-methylbenzoic acid involves multi-step processes that require careful optimization to ensure high yield and purity. Common synthetic routes include the cyanation of appropriately substituted benzoic acids followed by methylation at the desired position. Advances in catalytic methods have improved the efficiency of these reactions, making it more feasible to produce larger quantities for research purposes. Additionally, green chemistry principles have been applied to develop more sustainable synthetic pathways, reducing waste and minimizing environmental impact.
The analytical characterization of 2-cyanomethyl-5-methylbenzoic acid is another critical aspect of its study. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm its identity and purity. These methods provide detailed insights into its molecular structure and help ensure that the compound meets the stringent requirements for pharmaceutical applications.
In conclusion, 2-cyanomethyl-5-methylbenzoic acid (CAS No. 99184-74-4) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and reactivity make it a valuable intermediate for synthesizing biologically active molecules. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is likely to grow further.
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